molecular formula C3Cl6F2 B6353525 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane CAS No. 3182-26-1

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane

Cat. No.: B6353525
CAS No.: 3182-26-1
M. Wt: 286.7 g/mol
InChI Key: YXVCODVAPNKSMC-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane is a chemical compound with the molecular formula C₃Cl₆F₂ and a molecular weight of 286.747 g/mol It is characterized by its six chlorine atoms and two fluorine atoms attached to a propane backbone

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,1,3,3,3-hexachloropropane with a fluorinating agent under controlled conditions . Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane undergoes various types of chemical reactions, including:

Common reagents for these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated and chlorinated compounds.

    Biology: The compound’s unique halogenation pattern makes it useful in studying the effects of halogenated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated structures.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can affect the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,1,1,3,3,3-hexachloro-2,2-difluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl6F2/c4-2(5,6)1(10,11)3(7,8)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVCODVAPNKSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074322
Record name CFC-212ca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-26-1
Record name 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3182-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2,2-difluoro-1,1,1,3,3,3-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CFC-212ca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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